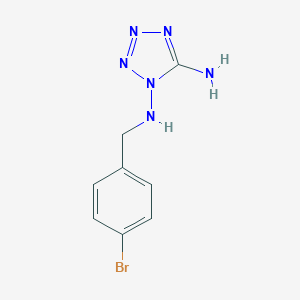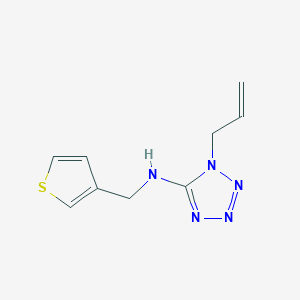![molecular formula C20H26ClN3O2 B276649 N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine, also known as JNJ-7925476, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is primarily expressed in the central nervous system and plays a key role in the regulation of wakefulness and arousal. JNJ-7925476 is a promising tool compound for studying the role of orexin-1 receptor in various physiological and pathological conditions.
作用機序
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine is a selective antagonist of the orexin-1 receptor, which means it blocks the binding of orexin-A and orexin-B to the receptor. Orexin-A and orexin-B are neuropeptides that are synthesized in the lateral hypothalamus and play a key role in the regulation of wakefulness and arousal. By blocking the binding of orexin-A and orexin-B to the orexin-1 receptor, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine reduces the activity of orexin neurons and promotes sleep.
Biochemical and physiological effects:
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been shown to have a number of biochemical and physiological effects in various animal models. In rats, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been shown to increase the amount of non-REM sleep and decrease wakefulness and REM sleep. N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has also been shown to reduce food intake and body weight in rats and mice. In addition, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been shown to reduce anxiety-like behavior in mice and rats.
実験室実験の利点と制限
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has several advantages as a research tool for studying the role of orexin-1 receptor. It is a highly selective antagonist of the receptor, which means it does not interact with other receptors or neurotransmitters. It has also been shown to have good pharmacokinetic properties in rats and mice, and its effects are reversible and dose-dependent. However, there are some limitations to the use of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine in lab experiments. It is not soluble in water, which makes it difficult to administer to animals. In addition, its effects on other physiological processes, such as cardiovascular function, have not been fully characterized.
将来の方向性
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has opened up new avenues for research into the role of orexin-1 receptor in various physiological and pathological conditions. Some possible future directions for research include:
1. Investigating the role of orexin-1 receptor in addiction and reward processing using N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine and other orexin receptor antagonists.
2. Studying the effects of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine on sleep and wakefulness in humans using clinical trials.
3. Investigating the role of orexin-1 receptor in stress and anxiety using N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine and other orexin receptor antagonists.
4. Developing new orexin receptor antagonists with improved pharmacokinetic properties and selectivity.
5. Studying the effects of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine on other physiological processes, such as cardiovascular function and metabolism.
In conclusion, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine is a selective antagonist of the orexin-1 receptor that has been widely used as a research tool to study the role of orexin-1 receptor in various physiological and pathological conditions. It has several advantages as a research tool, including its selectivity and reversible effects, but also has some limitations, such as its solubility and potential effects on other physiological processes. Future research using N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine and other orexin receptor antagonists has the potential to shed new light on the role of orexin-1 receptor in various processes and may lead to the development of new therapeutic agents.
合成法
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine was first synthesized by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. The synthesis of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine involves a series of chemical reactions, including the coupling of 3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl chloride with N-(4-piperidinylmethyl)amine, followed by purification and isolation of the desired product. The synthesis of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been described in detail in a patent application filed by Janssen Pharmaceutica.
科学的研究の応用
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been widely used as a research tool to study the role of orexin-1 receptor in various physiological and pathological conditions. Orexin-1 receptor has been implicated in the regulation of sleep-wake cycle, feeding behavior, addiction, anxiety, and stress. N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been used to investigate the role of orexin-1 receptor in these processes using various animal models and behavioral assays. N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has also been used to study the pharmacokinetics and pharmacodynamics of orexin-1 receptor antagonists in preclinical and clinical settings.
特性
分子式 |
C20H26ClN3O2 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC名 |
N-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C20H26ClN3O2/c1-25-19-10-17(13-24-11-15-4-7-22-8-5-15)9-18(21)20(19)26-14-16-3-2-6-23-12-16/h2-3,6,9-10,12,15,22,24H,4-5,7-8,11,13-14H2,1H3 |
InChIキー |
PLBIOBMSMZOIPW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2CCNCC2)Cl)OCC3=CN=CC=C3 |
正規SMILES |
COC1=C(C(=CC(=C1)CNCC2CCNCC2)Cl)OCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)

![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)

